2-(4-Methoxy-6-methylpyrimidin-2-yl)phenol
Overview
Description
2-(4-Methoxy-6-methylpyrimidin-2-yl)phenol is an organic compound with the molecular formula C12H12N2O2 It is characterized by a pyrimidine ring substituted with a methoxy group at the 4-position and a methyl group at the 6-position, attached to a phenol group at the 2-position
Scientific Research Applications
2-(4-Methoxy-6-methylpyrimidin-2-yl)phenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-6-methylpyrimidin-2-yl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-6-methylpyrimidin-2-yl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution reactions, making it reactive towards electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7), potassium nitrosodisulfonate (Fremy’s salt)
Reduction: Sodium borohydride (NaBH4)
Electrophilic Aromatic Substitution: Halogens (e.g., chlorine, bromine), nitro groups (NO2)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Aromatic Substitution: Halogenated or nitro-substituted phenols
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-6-methylpyrimidin-2-yl)phenol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxy-6-methylpyrimidin-2-yl)aniline: Similar structure but with an aniline group instead of a phenol group.
2-(4-Methoxy-6-methylpyrimidin-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a phenol group.
Uniqueness
2-(4-Methoxy-6-methylpyrimidin-2-yl)phenol is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a phenol group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-(4-methoxy-6-methylpyrimidin-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-7-11(16-2)14-12(13-8)9-5-3-4-6-10(9)15/h3-7,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKRMBRGENZQIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425244 | |
Record name | ZINC00275513 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50425244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331852-93-8 | |
Record name | ZINC00275513 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50425244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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